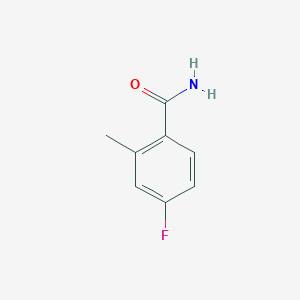

4-Fluoro-2-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXPGBIHEZFZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311025 | |

| Record name | 4-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-45-7 | |

| Record name | 4-Fluoro-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Fluoro 2 Methylbenzamide

Established Synthetic Routes

Established methods for the synthesis of 4-fluoro-2-methylbenzamide rely on well-documented and widely practiced organic reactions. These routes offer reliable and scalable approaches to obtaining the target compound.

Amidation Reactions

The most direct route to this compound involves the amidation of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. This transformation can be accomplished through two primary pathways: activation of the carboxylic acid with a coupling agent followed by reaction with an ammonia (B1221849) source, or conversion of the carboxylic acid to a more reactive acyl chloride which is then treated with ammonia.

Table 1: Representative Amidation Reaction Conditions (Analogous to this compound Synthesis)

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | Methylamine (B109427), EDCI, HOBt, DIPEA | DMF | Room Temperature | 16 hours | 74% |

Alternatively, 4-fluoro-2-methylbenzoic acid can be converted to the more reactive 4-fluoro-2-methylbenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield this compound.

Functional Group Transformations on Related Precursors

An alternative strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor, such as 2-fluoro-4-nitrotoluene (B45272). This approach relies on a series of functional group transformations, including oxidation, amination, and reduction, to construct the target molecule. A well-documented synthesis of the related compound 4-amino-2-fluoro-N-methylbenzamide illustrates this pathway, which can be adapted for the synthesis of this compound. google.com

The initial step in this sequence is the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. google.com This transformation is typically carried out using a strong oxidizing agent. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. researchgate.net The reaction may be facilitated by the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to improve the interaction between the organic substrate and the aqueous oxidant. researchgate.net

Table 2: Oxidation of 2-Fluoro-4-nitrotoluene

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-nitrotoluene | Potassium permanganate (KMnO₄) | Phase Transfer Catalyst | Aqueous | 80-95°C | 8-18 hours | ~74% |

Following the oxidation to 2-fluoro-4-nitrobenzoic acid, the next step involves the formation of the amide bond. This is typically achieved by first converting the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). researchgate.net The resulting 2-fluoro-4-nitrobenzoyl chloride is then reacted with an amine. For the synthesis of this compound, this would involve reaction with ammonia. In the analogous synthesis of 4-amino-2-fluoro-N-methylbenzamide, methylamine is used. google.comresearchgate.net

Table 3: Halogenation and Amination Sequence (adapted for ammonia)

| Intermediate | Halogenating Agent | Amine | Solvent | Temperature | Yield (amination step) |

|---|---|---|---|---|---|

| 2-Fluoro-4-nitrobenzoic acid | Thionyl chloride (SOCl₂) | Ammonia | Dichloromethane (DCM) | Room Temperature | High (e.g., ~95%) |

The final step in this synthetic sequence is the reduction of the nitro group to an amino group. google.com However, to obtain the target compound this compound, a different precursor without the nitro group would be necessary. If starting from a precursor with a different functional group that needs reduction, such as a nitrile (4-fluoro-2-methylbenzonitrile), catalytic hydrogenation is a common method. Palladium on carbon (Pd/C) is a widely used catalyst for such reductions. google.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. google.com This method is highly efficient and often provides high yields of the desired amine. google.com

Table 4: Representative Reduction of a Nitro Group (Analogous System)

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-nitro-N-methylbenzamide | 10% Pd/C | Ethanol | 20 atm | Room Temperature | 16 hours | 98.4% |

Advanced Synthetic Approaches

In addition to established routes, advanced synthetic methodologies are being developed to improve the efficiency, safety, and environmental impact of amide synthesis. While specific applications of these techniques to this compound are not extensively documented, they represent the forefront of synthetic organic chemistry and are applicable to the synthesis of this and related compounds.

Flow chemistry, for instance, offers a continuous and often more controlled alternative to traditional batch processing. In a flow synthesis of amides, solutions of the carboxylic acid and amine, often with a coupling agent, are pumped through a heated reactor coil, allowing for precise control of reaction time and temperature, which can lead to higher yields and purity.

Biocatalysis is another emerging area that utilizes enzymes to catalyze chemical reactions. Transaminases or other enzymes could potentially be engineered to facilitate the amidation of 4-fluoro-2-methylbenzoic acid or its derivatives under mild and environmentally friendly conditions.

Catalytic Methods in this compound Synthesis (e.g., Pd/C catalytic hydrogenation)

Catalytic methods are fundamental in the synthesis of this compound and its derivatives, particularly for transformations requiring high selectivity and efficiency. Palladium on carbon (Pd/C) stands out as a widely used heterogeneous catalyst, especially in hydrogenation reactions. mdpi.com This method is considered a reduction, as it involves the addition of hydrogen across a chemical bond. masterorganicchemistry.com

In the synthesis of a closely related derivative, 4-amino-2-fluoro-N-methylbenzamide, Pd/C catalytic hydrogenation is the crucial final step. researchgate.net This reaction reduces the nitro group of the precursor, N-methyl-2-fluoro-4-nitrobenzamide, to the corresponding amino group. researchgate.net The process is noted for its high efficiency, achieving yields of 98% or higher. researchgate.netgoogle.comgoogle.com This catalytic reduction is favored for its clean conversion and the ease with which the catalyst can be removed from the reaction mixture by simple filtration. masterorganicchemistry.com

The reaction typically involves introducing hydrogen gas into a solution of the substrate in the presence of the Pd/C catalyst. masterorganicchemistry.com This method is a cornerstone of modern pharmaceutical synthesis due to its reliability and high performance. google.comresearchgate.net

Table 1: Pd/C Catalytic Hydrogenation for the Synthesis of 4-amino-2-fluoro-N-methylbenzamide

| Substrate | Catalyst | Reaction Type | Product | Reported Yield | Source |

|---|---|---|---|---|---|

| N-methyl-2-fluoro-4-nitrobenzamide | Palladium on Carbon (Pd/C) | Hydrogenation (Reduction of nitro group) | 4-amino-2-fluoro-N-methylbenzamide | >98% | researchgate.netgoogle.com |

Green Chemistry Principles in Synthetic Design (e.g., phase transfer catalysts, environmentally friendly hydrogenation)

The synthesis of precursors for this compound increasingly incorporates green chemistry principles to enhance sustainability. This is evident in the choice of reagents, catalysts, and reaction conditions that prioritize safety, waste reduction, and energy efficiency.

Environmentally Friendly Hydrogenation: The use of Pd/C catalytic hydrogenation is a prime example of a green chemistry approach. researchgate.net This method is considered a clean production technology because it replaces older reduction techniques that utilized stoichiometric reagents like iron powder in acidic conditions. researchgate.netgoogle.com Such older methods would generate significant amounts of iron-containing waste and large volumes of wastewater, making them less suitable for large-scale industrial production. researchgate.netgoogle.com In contrast, catalytic hydrogenation offers a cleaner alternative where the catalyst can be recovered and potentially reused, and the primary byproduct is water. google.com

Phase Transfer Catalysis: Another green chemistry tool employed in the synthetic route is phase transfer catalysis (PTC). A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs, enabling reactions between components that are otherwise immiscible. tcichemicals.comcrdeepjournal.org In the synthesis of 2-fluoro-4-nitrobenzoic acid, an intermediate for a derivative of the target compound, a phase transfer catalyst such as tetrabutylammonium bromide is used. researchgate.netgoogle.com The PTC allows the oxidant, potassium permanganate (in the aqueous phase), to efficiently react with the organic substrate, 2-fluoro-4-nitrotoluene (in the organic phase), leading to an increased reaction yield under mild conditions. researchgate.netgoogle.com This approach avoids the need for harsh solvents or conditions that would be required to dissolve all reactants in a single phase. tcichemicals.com

Key advantages of these green principles include:

Reduced Waste: Catalysts are used in small amounts and can often be recycled, minimizing waste streams. google.com

High Atom Economy: Reactions like catalytic hydrogenation are highly efficient, ensuring most atoms from the reactants are incorporated into the final product.

Milder Reaction Conditions: PTC can enable reactions at lower temperatures and pressures, saving energy. tcichemicals.com

Avoidance of Hazardous Reagents: These methods provide alternatives to toxic and hazardous materials like chromium trioxide or large quantities of metal powders. researchgate.net

Synthesis of Key Intermediates for this compound and its Derivatives

The efficient construction of this compound and related molecules relies on the availability of key chemical intermediates. The synthesis of these precursors is a critical area of research, with an emphasis on developing cost-effective and scalable routes that avoid problematic reagents.

Synthesis of 4-Fluoro-2-methylbenzoic Acid: This carboxylic acid is a primary intermediate. One effective synthesis starts with m-fluorotoluene and a trihaloacetyl chloride. google.com The process involves a Friedel-Crafts acylation reaction catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (B1173362), to produce a mixture of ketone isomers. google.com This mixture is then hydrolyzed under alkaline conditions, followed by acidification, to yield 4-fluoro-2-methylbenzoic acid and its isomer, which are subsequently separated by recrystallization. google.com This method is advantageous due to its use of readily available raw materials and mild reaction conditions. google.com An alternative, though sometimes more costly, route is the direct hydrolysis of 4-fluoro-2-methylbenzonitrile. google.com

Table 2: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Friedel-Crafts Acylation

| Starting Materials | Key Reagents/Catalysts | Reaction Steps | Product | Reported Yield | Source |

|---|---|---|---|---|---|

| m-Fluorotoluene, Trichloroacetyl chloride | Anhydrous aluminum trichloride (Lewis acid) | 1. Friedel-Crafts Acylation 2. Alkaline Hydrolysis 3. Recrystallization | 4-Fluoro-2-methylbenzoic acid | 61% (total) | google.com |

Synthesis of 4-Fluoro-2-methylbenzonitrile: This nitrile is another crucial building block. ossila.com Modern synthetic routes aim to circumvent the use of highly toxic reagents like copper (I) cyanide or lachrymatory intermediates such as 2-bromo-5-fluorotoluene. google.comwipo.int An improved process begins with 4-fluoro-2-methylbenzaldehyde. google.com The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form 4-fluoro-2-methylbenzaldoxime. google.com This oxime intermediate is then dehydrated using a reagent like sodium bisulphate monohydrate in a solvent such as toluene (B28343) to yield the final product, 4-fluoro-2-methylbenzonitrile. google.com This pathway is considered more commercially friendly and safer for large-scale production. wipo.int

Synthesis of Intermediates for Derivatives: The synthesis of derivatives often involves preparing specifically functionalized intermediates. For example, the preparation of 4-bromo-2-fluoro-N-methylbenzamide, an intermediate for various pharmaceutical compounds, starts from 4-bromo-2-fluorobenzoic acid. chemicalbook.com This acid is reacted with methylamine in the presence of peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to form the desired amide bond. chemicalbook.com

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 2 Methylbenzamide

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of EAS reactions on 4-Fluoro-2-methylbenzamide are determined by the combined electronic effects of the existing substituents. The available positions for substitution on the ring are C3, C5, and C6.

The directing effects of the individual substituents are as follows:

-CONHCH₃ (Amide group at C1): This group is a deactivator of the aromatic ring due to the electron-withdrawing nature of the carbonyl group. It acts as a meta-director. libretexts.org

-CH₃ (Methyl group at C2): This is an activating group that donates electron density through an inductive effect and hyperconjugation. It is an ortho, para-director. libretexts.org

-F (Fluoro group at C4): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. libretexts.orgyoutube.com

To predict the outcome of an EAS reaction, these effects must be considered in concert. The methyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions. The fluorine atom at C4 directs to its ortho positions (C3 and C5). The amide group at C1 directs to its meta positions (C3 and C5).

Position C3: This position is meta to the amide, ortho to the methyl group, and ortho to the fluorine. It is favored by all three directing groups.

Position C5: This position is meta to the amide and ortho to the fluorine. It is not favored by the methyl group's directing effect.

Position C6: This position is ortho to the amide and para to the methyl group. The strong meta-directing effect of the deactivating amide group makes substitution at this position less likely.

Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. The C3 position is particularly activated by the ortho-directing methyl group and ortho-directing fluorine, while also being the meta position relative to the deactivating amide. The C5 position is also strongly directed by the fluorine (ortho) and amide (meta). A mixture of products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CONHCH₃ | C1 | Deactivating | Meta (C3, C5) |

| -CH₃ | C2 | Activating | Ortho, Para (C3, C6) |

| -F | C4 | Deactivating | Ortho, Para (C3, C5) |

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) can occur on aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com In this compound, the fluorine atom at C4 can act as a leaving group.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups. The amide group (-CONHCH₃) at the para position (C1) is an electron-withdrawing group that can stabilize this negative charge through resonance, thereby activating the ring for SNAr. chemistrysteps.com

Among halogens, fluorine is the best leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, strong nucleophiles like alkoxides, thiolates, or amines can displace the fluoride (B91410) ion to yield a variety of substituted products. The methyl group at C2 has a minor electronic influence on this reaction compared to the para-amide group.

Amide Bond Reactivity

The N-methylamide functional group in this compound is susceptible to characteristic amide reactions, primarily hydrolysis and reduction.

Hydrolysis: Under either acidic or basic conditions, the amide bond can be cleaved.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the attack of water. This process ultimately yields 4-fluoro-2-methylbenzoic acid and methylammonium (B1206745) ion.

Base-catalyzed hydrolysis: A strong base, such as hydroxide (B78521) ion, attacks the carbonyl carbon directly. This irreversible reaction produces 4-fluoro-2-methylbenzoate and methylamine (B109427). This is a common and industrially relevant reaction for amide cleavage. google.com

Reduction: The amide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the N-methylamide group into a secondary amine, yielding (4-fluoro-2-methylphenyl)methanamine.

Oxidation Reactions

The primary site for oxidation on the this compound molecule is the methyl group attached to the aromatic ring. Aromatic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup. google.com This reaction proceeds via a radical mechanism involving the benzylic hydrogen atoms. The application of this method to the related compound 2-fluoro-4-nitrotoluene (B45272) has been shown to effectively produce 2-fluoro-4-nitrobenzoic acid, demonstrating the feasibility of oxidizing a methyl group on a substituted fluorotoluene ring. google.comresearchgate.net Therefore, the oxidation of this compound is expected to yield 4-fluoro-1-(methylcarbamoyl)benzene-2-carboxylic acid. The amide and fluoro groups are generally stable under these oxidizing conditions.

Reaction Kinetics and Thermodynamics

The substituents on this compound will influence the kinetics of its reactions.

In nucleophilic aromatic substitution , the electron-withdrawing amide group para to the fluorine is crucial for activating the substrate and enabling the reaction to proceed at a reasonable rate. chemistrysteps.com Reactions on substrates lacking such activating groups are typically extremely slow.

| Property | Value | Units |

|---|---|---|

| Molar Mass | 121.14 | g·mol⁻¹ |

| Melting Point | 127-130 | °C |

| Boiling Point | 288 | °C |

| Enthalpy of Fusion (ΔfusH) | 23.76 | kJ·mol⁻¹ |

| Enthalpy of Sublimation (ΔsubH°) | 102 ± 1 | kJ·mol⁻¹ |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of 4-Fluoro-2-methylbenzamide

Spectroscopic techniques are indispensable for determining the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation. Each method offers unique information about the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in public literature, analysis of closely related structures, such as 4-amino-2-fluoro-N-methylbenzamide, can provide predicted values and insights into the expected spectral characteristics.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom. The methyl group would likely appear as a singlet, and the amide protons would present as a broad singlet.

The ¹³C NMR spectrum would provide information on each unique carbon environment. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling visible for carbons near the fluorine atom), and the methyl carbon.

¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment on the aromatic ring.

Table 1: Predicted NMR Data for this compound (Note: This table is based on predictive models and data from analogous compounds due to the absence of direct experimental values in available literature.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic H | 6.9 - 7.5 | Multiplet |

| Amide NH₂ | 5.5 - 6.5 | Broad Singlet |

| Methyl CH₃ | ~2.4 | Singlet |

| ¹³C NMR | ||

| Carbonyl C=O | ~168 | Singlet |

| Aromatic C-F | ~162 (d, ¹JCF ≈ 245 Hz) | Doublet |

| Aromatic C-H | 115 - 135 | Multiplets |

| Aromatic C-C | 130 - 140 | Multiplets |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amide and fluoro-aromatic moieties.

Key vibrational frequencies would include:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

C=O stretching (Amide I band): A strong absorption around 1660 cm⁻¹.

N-H bending (Amide II band): A band near 1600 cm⁻¹.

C-F stretching: A strong band in the 1250-1100 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Carbonyl (C=O) | Stretch (Amide I) | ~1660 |

| Amide (N-H) | Bend (Amide II) | ~1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈FNO), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (153.15 g/mol ). The fragmentation pattern would likely involve the loss of the amide group (CONH₂) and other characteristic fragments of the substituted benzene (B151609) ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 153 | Molecular Ion |

| [M - NH₂]⁺ | 137 | Loss of amino group |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the substituted benzene ring and the n → π* transition of the carbonyl group. The exact position of the absorption maxima (λ_max) would be influenced by the electronic effects of the fluoro and methyl substituents.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Computational and Theoretical Chemistry of 4 Fluoro 2 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties like optimized geometry, electronic distribution, and spectroscopic signatures.

Geometry Optimization and Electronic Structure Analysis

A geometry optimization for 4-Fluoro-2-methylbenzamide using DFT would typically involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. This analysis provides a detailed three-dimensional picture of the molecule. Electronic structure analysis would further reveal details about the distribution of electrons, molecular orbitals, and electrostatic potential. Without specific published research, no data tables for these parameters can be presented.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity. As no specific FMO analysis for this compound has been found in the literature, a data table of HOMO-LUMO energies and related quantum chemical parameters cannot be provided.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using DFT methods, predict the infrared and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data, one can assign specific vibrational modes to the observed spectral bands, confirming the molecular structure. No such computational or experimental spectroscopic analysis dedicated to this compound is currently available.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It provides valuable information about how molecules pack in the solid state and the nature of the forces holding them together.

Quantitative Analysis of Intermolecular Contacts

This analysis involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the quantification of different types of intermolecular contacts (e.g., H···H, C-H···O, C-H···F). A detailed percentage breakdown of these contacts for this compound is not available due to the lack of crystallographic and computational studies.

Fingerprint Plot Interpretation

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of the intermolecular contacts in a crystal. Different types of interactions appear as characteristic patterns on the plot, allowing for a qualitative and quantitative understanding of the crystal packing. Without the necessary underlying crystallographic data for this compound, the generation and interpretation of such plots are not possible.

Molecular Docking Studies (for understanding molecular interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the molecular interactions of this compound with potential biological targets. In hypothetical docking studies, the compound would be docked into the active sites of various proteins to elucidate its binding modes, affinities, and the specific interactions that stabilize the ligand-protein complex.

For instance, in studies involving benzamide (B126) derivatives and their interactions with enzymes like DNA gyrase or Cholesteryl Ester Transfer Protein (CETP), key interactions are often observed. mdpi.comresearchgate.net It is plausible that this compound would engage in similar interactions. The amide group is a common motif for forming hydrogen bonds with amino acid residues in a protein's active site. The fluorine atom, being highly electronegative, can also participate in hydrogen bonding or other electrostatic interactions. The methyl group and the benzene (B151609) ring are likely to be involved in hydrophobic and π-π stacking interactions, respectively. mdpi.com

A typical molecular docking workflow involves preparing the 3D structure of this compound and the target protein, defining the binding site, and then using a scoring function to rank the different binding poses. The results would likely reveal specific amino acid residues that are crucial for the binding of this compound.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase Subunit B | -7.5 | ASP73, ARG76 | Hydrogen Bond |

| ILE78, PRO79 | Hydrophobic | ||

| Cholesteryl Ester Transfer Protein (CETP) | -8.2 | SER230, HIS232 | Hydrogen Bond |

| LEU211, PHE188 | Hydrophobic |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules like this compound. scispace.comresearchgate.net These calculations provide insights into the electronic structure and properties of the molecule, which in turn determine its reactivity.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. scispace.com

Another important tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating these as sites for electrophilic attack, and positive potential around the amide hydrogens.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. chemrxiv.org

Table 2: Calculated Quantum Chemical Properties for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 2.85 eV |

These theoretical studies are fundamental in the rational design of new molecules with desired chemical and biological properties, providing a molecular-level understanding that complements experimental research.

Research Applications and Derivatization Strategies of 4 Fluoro 2 Methylbenzamide

Design and Synthesis of Novel Benzamide (B126) Derivatives

The design and synthesis of new molecules based on the 4-fluoro-2-methylbenzamide framework are central to its application in drug discovery and related fields. By systematically altering its structure, chemists can fine-tune the biological activity and physicochemical properties of the resulting compounds.

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to a parent molecule, such as this compound, influence its biological activity. The fluorine atom at the 4-position and the methyl group at the 2-position are key features that impact the molecule's interaction with biological targets.

Research on related benzamide-containing compounds provides significant insights into the SAR principles applicable to this scaffold. For instance, in the development of antiplasmodial agents based on 2-phenoxybenzamides, the presence and position of a fluorine substituent have been shown to be advantageous for activity. mdpi.com Studies revealed that replacing an unsubstituted phenoxy group with a 4-fluorophenoxy substituent could enhance the desired biological effect. mdpi.com Similarly, in a series of inhibitors for Mycobacterium tuberculosis, the introduction of a fluorine atom at the C-5 position of the benzamide core was explored to modulate activity. acs.org These examples underscore a common strategy in medicinal chemistry where fluorine is used to alter electronic properties, metabolic stability, and binding affinity.

The table below summarizes SAR findings from related benzamide structures, illustrating the impact of specific substitutions.

| Base Scaffold | Substitution/Modification | Observed Impact on Activity |

| 2-Phenoxybenzamide | Replacement of phenoxy with 4-fluorophenoxy | Favorable for antiplasmodial activity. mdpi.com |

| 2-Phenoxybenzamide | Replacement of 4-fluorophenoxy with hydrogen | Led to moderate activity and selectivity. mdpi.com |

| Benzamide Inhibitors | Introduction of a 5-fluoro group | Modulated inhibitory activity against M. tuberculosis. acs.org |

| 2-Sulfonamidebenzamides | Addition of a 5-fluoro group | Resulted in very potent derivatives. nih.gov |

These studies collectively suggest that the fluorine atom in this compound is a critical determinant of its potential biological activity, and further modifications to its structure are likely to yield compounds with significantly altered efficacy.

Modification of the Benzene (B151609) Ring (e.g., halogenation, nitration)

Further functionalization of the benzene ring of this compound through electrophilic aromatic substitution reactions like halogenation and nitration is a primary strategy for creating new derivatives. These reactions introduce additional substituents that can dramatically alter the molecule's properties.

Halogenation: Bromination is a common halogenation reaction applied to this scaffold. The synthesis of 4-bromo-2-fluoro-N-methylbenzamide, an intermediate used in the preparation of the androgen receptor antagonist Enzalutamide, is a well-documented example. chemicalbook.com This transformation is typically achieved by starting with 4-bromo-2-fluorobenzoic acid and converting it to the corresponding N-methylbenzamide using standard amide coupling reagents. chemicalbook.com

Nitration: The introduction of a nitro group (NO₂) onto the aromatic ring is another key modification. The synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for various pharmaceuticals, often begins with a nitrated precursor. researchgate.net For example, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid, which is then converted to N-methyl-2-fluoro-4-nitrobenzamide. The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further derivatization. researchgate.net The nitration of related compounds, such as 2-chloro-4-fluorobenzoic acid, also serves as a precedent for introducing a nitro group onto a halogenated benzoic acid ring system. google.com

The table below outlines examples of benzene ring modifications on the core structure or its immediate precursors.

| Starting Material | Reaction | Reagents/Conditions | Product |

| 4-Bromo-2-fluorobenzoic acid | Amidation | Methylamine (B109427), EDCI, HOBt, DIPEA, DMF | 4-Bromo-2-fluoro-N-methylbenzamide chemicalbook.com |

| 2-Fluoro-4-nitrotoluene | Oxidation | Potassium permanganate (B83412) | 2-Fluoro-4-nitrobenzoic acid researchgate.net |

| 2-Fluoro-4-nitrobenzoic acid | Amidation | Chlorination followed by amination | N-methyl-2-fluoro-4-nitrobenzamide researchgate.net |

Derivatization at the Amide Nitrogen

For example, the amide nitrogen can be functionalized to link the benzamide core to other molecular fragments, a common strategy in drug design. The synthesis of Enzalutamide and other diarylthiohydantoins utilizes the amide nitrogen of the 4-amino-2-fluoro-N-methylbenzamide intermediate as a point of attachment for building a more complex and biologically active molecule. researchgate.net

Furthermore, N-alkylation can be performed to introduce different groups. While direct N-alkylation of the this compound amide is one route, another approach involves synthesizing the benzamide from a different primary or secondary amine instead of methylamine. This allows for the incorporation of a wide variety of substituents at the nitrogen atom, enabling the exploration of diverse chemical structures and their corresponding biological activities.

Introduction of Heterocyclic Moieties (e.g., oxadiazole ring, purines)

Incorporating heterocyclic rings into the this compound scaffold is a sophisticated derivatization strategy used to access novel compounds with unique biological activities. Heterocycles are prevalent in pharmaceuticals due to their ability to engage in specific biological interactions and their favorable physicochemical properties.

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are often used in medicinal chemistry as bioisosteres for amide and ester groups. nih.govnih.gov This replacement can enhance metabolic stability and modulate target selectivity. nih.gov A common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of acylhydrazide intermediates, which can be derived from the corresponding benzoic acid. luxembourg-bio.com For 1,2,4-oxadiazoles, a typical synthesis involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.govnih.gov The this compound core could be modified to participate in these reactions, for example, by converting the amide to a nitrile and then to an amidoxime, which can then be cyclized to form a 1,2,4-oxadiazole ring.

Purines: Purines are another important class of heterocycles frequently incorporated into bioactive molecules, often to mimic the natural ATP substrate of protein kinases. nih.gov A synthetic strategy to attach a purine (B94841) moiety could involve functionalizing the methyl group of this compound (or a precursor like 4-bromomethylbenzoic acid) to create a linker that can be attached to the N-9 atom of a purine derivative. nih.gov This approach has been used to create 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines as potential kinase inhibitors. nih.gov

Role as a Synthetic Scaffold in Advanced Organic Materials Research

Beyond its applications in medicinal chemistry, the rigid and functionalizable structure of this compound makes it a candidate for use as a synthetic scaffold in the development of advanced organic materials, particularly polymers.

Polymer Synthesis

The benzamide unit is a key component of aramids (aromatic polyamides), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. csic.es By incorporating the this compound structure into a polymer backbone, new materials with tailored properties can be created.

The presence of the fluorine atom can impart unique characteristics to the resulting polymer, such as increased thermal stability, chemical resistance, and specific surface properties like hydrophobicity. nih.gov The synthesis of such polymers would typically involve converting this compound into a difunctional monomer suitable for polymerization. For example, by introducing reactive groups (e.g., an additional amino or carboxylic acid group) onto the benzamide scaffold, it can be used in polycondensation reactions.

While direct polymerization of this compound itself is not common, its derivatives can serve as valuable monomers. For instance, a diamine or diacid derivative of the scaffold could be reacted with appropriate comonomers to produce novel polyamides or poly(amide-imide)s. csic.esmdpi.com The rigid aromatic core of the benzamide would contribute to a high glass transition temperature (Tg) and thermal stability in the final polymer, while the fluoro and methyl substituents would influence solubility, processability, and intermolecular interactions. csic.esnih.gov The synthesis of fluorinated polymers is an active area of research for creating materials with low surface energy and unique wettability characteristics. nih.govgoogle.com

Development of Specific Thermal and Mechanical Properties

The incorporation of fluorine into organic molecules is a well-established strategy for enhancing the thermal and chemical stability of materials. nih.gov While specific studies detailing the polymerization of this compound into materials with defined thermal or mechanical properties are not extensively documented in publicly available research, the foundational principles of fluorine chemistry suggest its potential as a monomer or synthetic intermediate in materials science.

Fluorination of aromatic compounds can lead to significant changes in the properties of resulting polymers, such as polyamides or polyimides. Key potential benefits derived from integrating a this compound moiety include:

Enhanced Thermal Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can increase the resistance of a polymer to thermal degradation. ccspublishing.org.cn

Improved Chemical Resistance: The high electronegativity of fluorine can shield the polymer backbone from chemical attack.

Modified Surface Properties: Fluorination typically lowers the surface energy of a material, which can impart hydrophobicity and oleophobicity (resistance to oils).

Low Dielectric Constant: The presence of fluorine can reduce the dielectric constant of a material, making it useful in microelectronics applications.

Research into fluorinated protein and peptide materials has shown that fluorination can enhance stability against both chemical and thermal denaturation while retaining the material's fundamental structure and activity. researchgate.net This principle suggests that polymers derived from this compound could exhibit enhanced durability and stability, making them candidates for advanced engineering plastics or specialty coatings where performance under harsh conditions is critical.

Utility in Agrochemical Research and Development

Fluorinated organic compounds are a significant and growing class of commercial agrochemicals. nih.gov The introduction of fluorine into a potential pesticide molecule can profoundly alter its biological activity by affecting its binding to target enzymes, its transport to the site of action, and its resistance to metabolic breakdown. ccspublishing.org.cnresearchgate.net

The this compound structure is a valuable starting point for the synthesis of new agrochemicals. The amide functional group is a common feature in many commercial pesticides and can form hydrogen bonds with target enzymes. nih.gov The fluorine atom, in particular, offers several advantages in the design of novel pesticides and herbicides:

Increased Lipophilicity: The fluorine atom can increase the molecule's ability to pass through the waxy cuticles of plants or the exoskeletons of insects, enhancing bioavailability. nbinno.com

Metabolic Stability: The strength of the C-F bond can block sites on the molecule that would otherwise be vulnerable to metabolic degradation by the target pest or crop, prolonging the compound's active life. researchgate.netnbinno.com

Altered Electronic Properties: Fluorine's high electronegativity can change the electronic nature of the aromatic ring, potentially leading to stronger binding interactions with the target protein or receptor. ccspublishing.org.cn

By using this compound and related fluorinated building blocks, chemists can synthesize a wide array of derivatives for screening. ccspublishing.org.cn This process has led to the development of numerous fluorinated herbicides, insecticides, and fungicides that are more potent and selective than their non-fluorinated counterparts. nbinno.combohrium.com For instance, novel benzamide derivatives substituted with other heterocyclic structures have been synthesized and tested, showing good fungicidal and larvicidal activities. nih.gov

The primary way derivatives of this compound contribute to enhancing crop yield and pest resistance is by providing more effective and durable crop protection. The strategic inclusion of fluorine is a key method for improving the efficacy of agrochemicals. nih.gov

An agrochemical's efficacy is enhanced when it can perform its function effectively at lower application rates and for a longer duration. Fluorination contributes to this by:

Improving Persistence: By increasing metabolic stability, the active ingredient remains effective for a longer period, reducing the need for frequent reapplication. nbinno.com

Boosting Potency: Enhanced binding affinity for the target site means that a smaller amount of the chemical is required to achieve the desired level of control against a weed or pest. researchgate.net

Overcoming Resistance: Novel fluorinated compounds may have modes of action that are effective against pests that have developed resistance to older, non-fluorinated pesticides. nih.gov

Applications in Biochemical Research

The unique properties of the fluorine atom make this compound a useful scaffold for developing tools for biochemical and medicinal chemistry research.

Fluorinated molecules are valuable probes for studying biological systems. The stable isotope of fluorine, ¹⁹F, has a nuclear spin of ½ and is 100% abundant, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear, background-free signal.

By incorporating a this compound-derived moiety into a larger biologically active molecule, researchers can:

Monitor Protein Binding: ¹⁹F NMR can be used to observe the binding of a fluorinated ligand to its target enzyme or protein. Changes in the fluorine signal can provide information about the binding event and the local environment of the fluorine atom within the protein's binding site. researchgate.net

Trace Metabolic Fate: The metabolism of a fluorinated drug or probe can be followed by tracking the appearance of new ¹⁹F NMR signals corresponding to its metabolites. This allows for the direct study of metabolic pathways without the need for radioactive labeling.

Investigate Conformation: The technique can be used to monitor changes in the conformation of a fluorinated peptide or protein upon interaction with other molecules or cell membranes. researchgate.net

This approach provides a powerful, non-invasive method for understanding how molecules interact with biological targets and how they are processed within cells. embopress.org

The this compound scaffold is a key component in the synthesis of various potent and selective inhibitors of enzymes and other protein targets. researchgate.net Its derivatives have been investigated for activity against several important therapeutic targets.

One of the most prominent applications is its use as a crucial intermediate in the synthesis of Enzalutamide. chemicalbook.comwikipedia.org Enzalutamide is a potent androgen receptor antagonist used in the treatment of prostate cancer. wikipedia.org It functions by blocking multiple steps in the androgen receptor signaling pathway, which is a key driver of prostate cancer growth. researchgate.net

Furthermore, derivatives of fluorinated benzamides and related structures have been designed and synthesized as inhibitors for other protein classes, particularly protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer. nih.govnih.govbenthamscience.com

Below is a table summarizing research findings on inhibitors derived from or related to the benzamide scaffold.

| Derivative Class | Target | Key Research Findings | Reference |

|---|---|---|---|

| Diarylthiohydantoins (e.g., Enzalutamide) | Androgen Receptor | Acts as a potent antagonist, blocking androgen binding and nuclear translocation. Used in the treatment of prostate cancer. | researchgate.netwikipedia.org |

| Substituted 4-Methylbenzamides | Protein Kinases (e.g., PDGFRα, PDGFRβ) | Certain derivatives exhibit significant inhibitory activity against cancer cell lines by inducing apoptosis and cell cycle arrest. Showed 36–45% inhibition against PDGFRα and PDGFRβ at 1 µM. | nih.gov |

| Polyfluorinated Benzamides | Angiogenesis (in vitro) | Synthesized tetra- and trifluorobenzamides were evaluated as inhibitors of angiogenesis in a rat aortic ring assay and showed biological activity. | nih.gov |

| N-Phenyl Benzamide Derivatives | p38α Mitogen-activated Protein Kinase (MAPK) | Novel derivatives have been designed as p38α MAPK inhibitors for potential treatment of inflammatory diseases and cancer. | nih.govbenthamscience.com |

Analytical Method Development for 4 Fluoro 2 Methylbenzamide

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For 4-Fluoro-2-methylbenzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for separation and quantification.

Reverse-Phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of this compound and its related impurities. ekb.eg This technique separates compounds based on their polarity. In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase; non-polar compounds are retained longer on the column. researchgate.net The method can be optimized by adjusting parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation and sensitive detection. ekb.egbsu.edu.eg

A validated analytical method is critical for analyzing the parent compound in the presence of its impurities. ekb.eg For fluorinated aromatic compounds, C8 or C18 columns are commonly employed. researchgate.netsielc.com A gradient elution, where the mobile phase composition is changed over time, is often used to ensure the effective separation of impurities with a wide range of polarities. ekb.eg UV detection is suitable for this compound due to the presence of the chromophoric phenyl ring.

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System with UV Detector |

| Column | Zorbax SB-Aq, C18, 5 µm, 4.6 x 250 mm (or equivalent) ekb.eg |

| Mobile Phase A | 0.1% Formic Acid in Water sielc.com |

| Mobile Phase B | Acetonitrile bsu.edu.eg |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min bsu.edu.eg |

| Detection Wavelength | 264 nm sielc.com |

| Injection Volume | 20 µL bsu.edu.eg |

| Column Temperature | Ambient |

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While direct analysis of benzamides by GC can be challenging due to their polarity and potential for thermal degradation, derivatization can be employed to increase volatility and improve chromatographic behavior. researchgate.net For instance, fluoro-substituted acids and amides can be derivatized to form more volatile esters or silyl (B83357) ethers prior to injection. nih.gov

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides structural information for identification. nih.gov The optimization of parameters such as injector temperature, oven temperature program, and carrier gas flow rate is critical for achieving good separation and peak shape.

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS Detector |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C (FID) or MS Transfer Line at 280 °C |

| Derivatization Agent (if needed) | Pentafluorobenzyl bromide (PFBBr) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov |

Advanced Spectroscopic Methods in Quantitative and Qualitative Analysis

Spectroscopic methods provide valuable information about the chemical structure and concentration of substances. When combined with advanced data analysis techniques, they become powerful tools for both quantitative and qualitative analysis.

Multivariate spectroscopic methods, also known as chemometrics, utilize mathematical and statistical tools to analyze complex spectral data. diva-portal.org These methods are particularly useful for quantitative analysis in the presence of interfering components, as they can model the relationship between the full spectrum and the concentration of the analyte. nih.govresearchgate.net

For this compound, UV-Vis or Near-Infrared (NIR) spectroscopy could be coupled with multivariate calibration techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. diva-portal.org

Principal Component Analysis (PCA): This technique reduces the dimensionality of complex data by transforming the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components. diva-portal.org PCA is useful for identifying patterns and detecting outliers in spectral data sets, which can be applied to classify raw materials or detect process deviations. diva-portal.org

Partial Least Squares (PLS) Regression: PLS is a regression technique that is highly effective for building predictive models when there are many, highly collinear predictor variables, such as a UV spectrum. diva-portal.orgresearchgate.net A PLS model can be calibrated using spectra of samples with known concentrations of this compound and its potential impurities. This model can then be used to predict the concentration of the compound in new samples from their spectra, even with significant spectral overlap from other components. nih.gov

These methods offer a rapid and non-destructive alternative to chromatography for routine quantitative analysis once a robust model has been developed. diva-portal.org

Hyphenated techniques combine the powerful separation capabilities of chromatography with the definitive identification power of spectroscopic methods. nih.gov These techniques are indispensable for the unambiguous identification and quantification of analytes in complex mixtures. chemijournal.comiosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples a gas chromatograph with a mass spectrometer. iosrjournals.org As components elute from the GC column, they enter the MS, where they are ionized, typically by Electron Impact (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its characteristic fragment ions, serves as a molecular fingerprint, allowing for positive identification. nih.gov GC-MS is highly effective for impurity identification, especially for volatile organic compounds that may be present from the synthesis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines HPLC with mass spectrometry. researchgate.net It is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound. nih.gov The eluent from the HPLC column is introduced into an ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates ions in the gas phase. researchgate.netnih.gov The mass spectrometer then analyzes these ions. LC-MS can provide the molecular weight of the compound and, through tandem mass spectrometry (LC-MS-MS), can generate structural information from fragmentation patterns. nih.govajrconline.org This is invaluable for confirming the identity of the main compound and for identifying unknown impurities. bldpharm.com

Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical, particularly if it is intended for use in further pharmaceutical synthesis. Impurity profiling involves the identification and quantification of all potential impurities present in the substance. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. ekb.eg

Potential impurities related to the synthesis of this compound could include:

Unreacted starting materials (e.g., 2-Fluoro-4-nitrotoluene). researchgate.net

Synthetic intermediates (e.g., 2-Fluoro-4-nitrobenzoic acid, 2-Fluoro-N-methyl-4-nitrobenzamide). researchgate.netveeprho.com

Related compounds formed through side reactions (e.g., isomers, over-methylated products).

Degradation products.

HPLC is the primary technique for purity assessment and impurity profiling due to its high resolution and sensitivity. ekb.eg A validated HPLC method can separate the main peak of this compound from the peaks of its impurities. The area of each impurity peak can be used to determine its concentration relative to the main component.

For the structural elucidation of unknown impurities detected by HPLC, hyphenated techniques like LC-MS are employed. nih.gov By analyzing the mass and fragmentation pattern of an impurity peak, its chemical structure can often be determined. chemicalbook.com This information is vital for understanding the synthetic process and controlling the quality of the final product. A purity of over 98% is often required for key intermediates in pharmaceutical manufacturing. google.com

Future Directions and Emerging Research Areas

Computational-Aided Design Methodologies Utilizing 4-Fluoro-2-methylbenzamide Scaffolds

The advancement of computational chemistry has revolutionized the process of drug discovery and molecular design, offering powerful tools to predict and analyze the behavior of molecules. For scaffolds like this compound, these in silico methods are instrumental in guiding the synthesis of new derivatives with tailored properties.

Molecular docking simulations, for instance, can predict the binding affinity and interaction patterns of this compound analogs with various biological targets. researchgate.netnih.gov By modeling the interactions within the active site of an enzyme or receptor, researchers can rationally design modifications to the core structure to enhance potency and selectivity. The fluorine atom, with its unique electronic properties, and the methyl group can be strategically positioned to exploit specific interactions such as hydrogen bonds and hydrophobic pockets. researchgate.net

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical aspect of computational drug design. nih.gov In silico tools can assess the pharmacokinetic profiles of virtual compounds based on the this compound framework, helping to prioritize candidates with favorable drug-like properties before their actual synthesis, thereby saving time and resources. researchgate.net

Table 1: In Silico Tools in the Study of Benzamide (B126) Derivatives

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts binding modes and affinities to protein targets. | Designing potent and selective inhibitors for various enzymes or receptors. researchgate.netnih.gov |

| ADMET Prediction | Assesses pharmacokinetic and toxicity profiles. | Prioritizing derivatives with good bioavailability and low toxicity. nih.gov |

| Quantum Mechanics (QM) | Calculates electronic properties and reactivity. | Understanding the influence of fluorine and methyl groups on molecular interactions. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecule-protein complexes. | Assessing the stability of binding and conformational changes over time. |

Exploration of Novel Advanced Materials Based on Benzamide Frameworks

The inherent structural features of benzamides, including their ability to form robust hydrogen bonds, make them attractive building blocks for the construction of advanced materials. The benzamide framework can be functionalized and incorporated into larger supramolecular assemblies, such as Metal-Organic Frameworks (MOFs). dovepress.comespublisher.com

MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. researchgate.netnih.gov The use of functionalized organic linkers, such as derivatives of this compound, could lead to the development of MOFs with tailored pore sizes and chemical environments. The fluorine and methyl groups can influence the framework's properties, such as its hydrophobicity and its interactions with guest molecules. While the direct use of this compound in MOF synthesis is an area ripe for exploration, the principles of MOF construction suggest its potential as a versatile linker. dovepress.comespublisher.com

The synthesis of such materials often involves solvothermal methods, where the metal ions and organic linkers are reacted in a solvent at elevated temperatures. espublisher.com The choice of solvent and reaction conditions can significantly impact the resulting structure and properties of the MOF. nih.gov

Deeper Mechanistic Insights into Molecular and Biochemical Interactions

A fundamental understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents or functional materials. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. mdpi.com

Fluorine's high electronegativity can lead to strong dipole moments and the formation of non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be critical for molecular recognition and binding to biological targets. nih.gov Studies on other fluorinated compounds have shown that fluorine substitution can profoundly impact enzyme inhibition, sometimes leading to irreversible inactivation of the target enzyme. researchgate.net

Investigating the biochemical interactions of this compound derivatives could involve a range of techniques, from enzymatic assays to structural biology methods like X-ray crystallography and NMR spectroscopy. These studies can reveal the precise binding mode of these compounds and elucidate the key interactions that govern their biological activity. For example, the introduction of fluorine has been a key strategy in the development of angiogenesis inhibitors based on benzamide structures. nih.gov

Development of More Sustainable and Efficient Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in For the synthesis of this compound and its precursors, several approaches are being explored to align with these principles.

One area of focus is the replacement of hazardous reagents with more environmentally benign alternatives. For instance, in the synthesis of the precursor 4-fluoro-2-methylbenzoic acid, traditional oxidation methods often employ toxic heavy metals. researchgate.net A greener alternative involves the use of potassium permanganate (B83412), a less toxic oxidizing agent. researchgate.netgoogle.com

Another key aspect of sustainable synthesis is the use of catalytic methods. Catalytic hydrogenation, for example, using palladium on carbon (Pd/C), is a clean and efficient method for reduction reactions in the synthesis of related compounds like 4-amino-2-fluoro-N-methylbenzamide, offering high yields and purity while allowing for catalyst recycling. google.comgoogle.com

Table 2: Comparison of Synthetic Methods for Benzamide-related Compounds

| Synthetic Step | Traditional Method | Greener Alternative | Advantages of Greener Method |

| Oxidation | Use of toxic heavy metals (e.g., chromium trioxide). researchgate.net | Potassium permanganate oxidation. researchgate.netgoogle.com | Reduced toxicity and environmental impact. |

| Reduction | Iron powder in acidic conditions. google.com | Catalytic hydrogenation (Pd/C). google.comgoogle.com | High yield, high purity, catalyst recyclability, less waste. |

| Amidation | Use of hazardous coupling reagents and solvents. | Solvent-free or microwave-assisted synthesis. researchgate.net | Reduced reaction time, lower energy consumption, less solvent waste. |

Q & A

Basic: What are the standard synthetic methodologies for 4-Fluoro-2-methylbenzamide?

Answer:

The synthesis typically involves coupling a carboxylic acid derivative (e.g., 2-methyl-4-fluorobenzoic acid) with an amine using activating agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are widely used to facilitate amide bond formation under low-temperature conditions (-50°C) to minimize side reactions . Solvent selection (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents are critical for achieving high purity (>95%). Post-synthesis purification often employs column chromatography or recrystallization.

Advanced: How can reaction parameters be systematically optimized to enhance the yield of this compound?

Answer:

Optimization requires a factorial design approach:

- Temperature: Lower temperatures (-50°C) reduce racemization but may slow reaction kinetics; reflux conditions can improve rates but risk decomposition .

- Catalyst/Reagent Ratios: Excess DCC (1.2–1.5 equivalents) ensures complete activation of the carboxylic acid, while HOBt (1.0 equivalent) suppresses side reactions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require post-reaction extraction to remove residual traces.

Yield improvements are validated via HPLC or 1H NMR to monitor unreacted starting materials .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and confirms substitution patterns (e.g., fluorine-induced deshielding at ~160 ppm in 19F NMR) .

- Infrared Spectroscopy (IR): Confirms amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- X-ray Crystallography: Resolves molecular geometry, including dihedral angles between aromatic rings and fluorine positioning, with mean C-C bond accuracy of 0.003 Å .

Advanced: How can contradictions between computational and experimental data (e.g., bond lengths, electronic properties) be resolved?

Answer:

- Validation via Crystallography: Compare DFT-calculated bond lengths (e.g., C-F at 1.34 Å) with X-ray data to identify systematic errors in computational models .

- Solvent Effects: Computational models often neglect solvent interactions; experimental UV-Vis or fluorescence spectra under varying pH (2.7–10.1) can reveal solvatochromic shifts not captured in simulations .

- Statistical Analysis: Use root-mean-square deviations (RMSD) to quantify discrepancies between quantum-chemical predictions and empirical data .

Basic: What are the potential biological applications of this compound in medicinal chemistry?

Answer:

The compound’s fluorinated aromatic system and amide moiety make it a candidate for:

- Enzyme Inhibition: Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, as seen in benzamide-based HDAC inhibitors .

- Antimicrobial Probes: Structural analogs exhibit activity against bacterial targets via interference with cell wall synthesis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

Answer:

- Substituent Variation: Synthesize analogs with modifications at the 2-methyl or 4-fluoro positions to assess steric/electronic effects on bioactivity .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) assays .

- Pharmacokinetic Profiling: Measure logP values (HPLC) and metabolic stability (microsomal assays) to optimize bioavailability .

Basic: What quality control methods ensure the purity of this compound?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities at ≥0.1% levels .

- Melting Point Analysis: Sharp melting ranges (e.g., 150–152°C) confirm crystalline consistency .

- Elemental Analysis: Matches experimental C/H/N/F percentages to theoretical values (e.g., C: 62.22%, H: 4.89%) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy detects intermediate deviations during coupling reactions .

- Design of Experiments (DoE): Multivariate analysis identifies critical parameters (e.g., stirring rate, reagent addition rate) affecting consistency .

- Crystallization Control: Seeding techniques and controlled cooling rates ensure uniform crystal morphology .

Basic: How is the fluorescence behavior of this compound characterized?

Answer:

- Spectrofluorometry: Measure emission spectra (λ_ex = 280 nm) in solvents of varying polarity to assess Stokes shifts .

- pH Titration: Fluorescence intensity peaks at pH 7.4 (physiological conditions) due to protonation state stability .

Advanced: What computational tools model the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity using software like Gaussian .

- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (e.g., TIP3P) to study conformational stability .

- InChI-Based Databases: Cross-reference standardized InChI keys (e.g., 1S/C14H9FN2O) to retrieve thermodynamic data from PubChem or NIST .

Notes

- Avoided citations from BenchChem () per instructions.

- Methodological rigor emphasized in all answers, with references to peer-reviewed protocols.

- Advanced questions integrate interdisciplinary approaches (e.g., computational + experimental validation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.